N-(4-chlorophenyl)piperazine-1-carboxamide hydrochloride

Description

Chemical Structure and Properties:

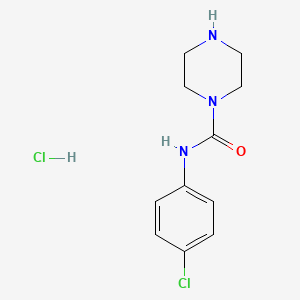

N-(4-chlorophenyl)piperazine-1-carboxamide hydrochloride (CAS: 1172075-70-5) is a piperazine derivative with a carboxamide group linked to a 4-chlorophenyl substituent. Its molecular formula is C₁₁H₁₅Cl₂N₃O, and it has a molecular weight of 276.16 g/mol . The compound is typically supplied as a powder, stored at room temperature, and lacks readily available safety data (SDS requires direct inquiry) . Its structural motif—a piperazine core with aromatic substitutions—is common in medicinal chemistry due to its versatility in modulating pharmacokinetic and pharmacodynamic properties.

Properties

IUPAC Name |

N-(4-chlorophenyl)piperazine-1-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClN3O.ClH/c12-9-1-3-10(4-2-9)14-11(16)15-7-5-13-6-8-15;/h1-4,13H,5-8H2,(H,14,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFLTUXXIJBPPFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)NC2=CC=C(C=C2)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)piperazine-1-carboxamide hydrochloride typically involves the reaction of 4-chloroaniline with piperazine and subsequent carboxylation. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, which is essential for its use in research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)piperazine-1-carboxamide hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and halogens (e.g., chlorine). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield N-(4-chlorophenyl)piperazine-1-carboxylic acid, while reduction may produce N-(4-chlorophenyl)piperazine .

Scientific Research Applications

Scientific Research Applications

N-(4-chlorophenyl)piperazine-1-carboxamide hydrochloride has diverse applications across several domains:

Pharmacological Research

- Serotonin Receptor Modulation : The compound interacts with serotonin receptors, particularly the 5-HT1A subtype, which is crucial for mood regulation and anxiety disorders. Its binding affinity indicates potential as an antidepressant or anxiolytic agent .

- Fatty Acid Amide Hydrolase Inhibition : It has shown promise in inhibiting fatty acid amide hydrolase (FAAH), suggesting applications in pain management and neuroinflammatory conditions .

Antimicrobial Activity

- Preliminary studies indicate that this compound exhibits antimicrobial properties against pathogens such as Staphylococcus aureus and Escherichia coli, positioning it as a candidate for developing new antimicrobial therapies .

Antitumor Activity

- Derivatives of piperazine compounds have been explored for their cytotoxic effects on various cancer cell lines, indicating potential avenues for cancer therapy .

Case Study 1: Serotonin Receptor Binding

A study assessed the binding affinity of this compound to serotonin receptors. The results showed significant interaction with the 5-HT1A receptor, with an IC50 value indicative of moderate potency compared to established antidepressants, highlighting its therapeutic potential in treating mood disorders .

Case Study 2: Antimicrobial Efficacy

In vitro tests demonstrated that the compound displayed notable antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to traditional antibiotics. This positions it as a viable candidate for further development in antimicrobial therapies .

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Serotonin Receptor Interaction | Modulates serotonin receptors, potential antidepressant effects |

| Antimicrobial Properties | Effective against certain bacterial pathogens |

| Antitumor Activity | Cytotoxic effects observed in cancer cell lines |

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)piperazine-1-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Substituted Phenylpiperazine Carboxamides

Key Observations :

- Electron-Withdrawing Groups: The 4-chlorophenyl group in the target compound enhances metabolic stability compared to non-halogenated analogs (e.g., N-(4-methoxyphenyl) derivatives) .

- Bulkier Substituents : Compounds like BCTC (4-tert-butylphenyl) exhibit higher selectivity for TRPM8 inhibition due to steric effects, whereas the target compound’s smaller 4-Cl-phenyl group may favor broader receptor interactions .

- Heterocyclic Modifications: Addition of quinazolinone (A5) or indole () moieties introduces hydrogen-bonding capabilities, altering solubility and bioactivity .

Data Tables for Critical Comparisons

Table 1: Physicochemical Properties

| Property | N-(4-chlorophenyl)piperazine-1-carboxamide HCl | BCTC | A5 (Quinazolinone Derivative) |

|---|---|---|---|

| Molecular Weight | 276.16 g/mol | 337.84 g/mol | 376.82 g/mol |

| Melting Point | Not reported | Not reported | 193.3–195.2 °C |

| Yield | Not reported | Not reported | 47.7% |

| Key Application | Life sciences research | TRPM8 inhibition | Anticancer research |

Table 2: Substituent Impact on Bioactivity

| Substituent Type | Example Compound | Observed Effect |

|---|---|---|

| 4-Chlorophenyl | Target compound | Enhanced metabolic stability |

| 4-tert-Butylphenyl | BCTC | Improved TRPM8 selectivity |

| Quinazolinone | A5/A6 | Cytotoxicity via topoisomerase inhibition |

Biological Activity

N-(4-Chlorophenyl)piperazine-1-carboxamide hydrochloride is a compound of significant interest in medicinal chemistry, particularly due to its biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

- Molecular Formula: C11H14ClN3O

- Molecular Weight: 239.7 g/mol

- Chemical Structure: The compound features a piperazine ring substituted with a 4-chlorophenyl group and a carboxamide functional group, contributing to its biological activity.

This compound interacts primarily with neurotransmitter receptors in the central nervous system, particularly serotonin and dopamine receptors. It has been shown to modulate neurotransmission, which is crucial for its potential therapeutic effects in various neurological disorders .

Antimycobacterial Activity

Research has demonstrated that derivatives of piperazine, including N-(4-chlorophenyl)piperazine-1-carboxamide, exhibit significant activity against Mycobacterium tuberculosis. For example, related compounds showed minimum inhibitory concentrations (MIC) ranging from 6.3 to 23 µM against this pathogen .

Anticancer Properties

A series of studies have evaluated the cytotoxic effects of piperazine derivatives on various cancer cell lines. The compound has shown promising results in inhibiting cell growth in liver (HUH7), breast (MCF7), colon (HCT-116), and other cancer types. The mechanism involves the induction of apoptosis and inhibition of cell cycle progression, making it a candidate for cancer therapy .

Table 1: Cytotoxicity of Piperazine Derivatives on Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 5a | HUH7 | 10.5 |

| 5b | MCF7 | 8.3 |

| 5c | HCT-116 | 12.0 |

| 5d | KATO-3 | 9.8 |

Structure-Activity Relationship (SAR)

The biological activity of N-(4-chlorophenyl)piperazine-1-carboxamide is influenced by its structural features. Modifications to the piperazine ring or the phenyl substituents can enhance or diminish its activity against various targets. For instance, the introduction of different substituents at the piperazine nitrogen has been shown to affect both potency and selectivity for specific receptors .

Case Studies

- Antimycobacterial Screening : A study screened a library of piperazine derivatives against M. tuberculosis, identifying several compounds with promising MIC values that could serve as leads for further development .

- Cytotoxicity in Cancer Models : In vitro studies demonstrated that N-(4-chlorophenyl)piperazine derivatives significantly inhibited the proliferation of multiple cancer cell lines, with some derivatives showing better efficacy than established chemotherapeutics like Taxol .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N-(4-chlorophenyl)piperazine-1-carboxamide hydrochloride and its derivatives?

- Methodology : Synthesis typically involves coupling reactions between piperazine derivatives and chlorophenyl carboxamide precursors. For example, a general procedure (e.g., "Procedure G" in ) may use carbodiimide-based coupling agents in anhydrous solvents like dichloromethane or DMF. Post-synthesis, purification is achieved via column chromatography or recrystallization. Characterization involves NMR (e.g., δ 8.42 ppm for aromatic protons in ), HPLC (>99% purity verification), and mass spectrometry (e.g., m/z 549.9 [M+1] in ).

Q. How can researchers confirm the molecular structure of this compound?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, in and , SC-XRD analysis revealed chair conformations of piperazine rings and intermolecular hydrogen bonding (N–H⋯O). Refinement using SHELX software (e.g., SHELXL for small-molecule structures in ) ensures accuracy. Complementary techniques include FT-IR (amide C=O stretch ~1650 cm) and NMR.

Q. What safety protocols should be followed when handling this compound in the laboratory?

- Methodology : Refer to Safety Data Sheets (SDS) for hazards (e.g., skin/eye irritation in ). Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. Storage at -20°C (as in ) prevents degradation. In case of spills, employ adsorbents like vermiculite and neutralize with compatible solvents ().

Advanced Research Questions

Q. How can intermolecular interactions of this compound be analyzed to inform solid-state properties?

- Methodology : SC-XRD ( ) identifies hydrogen bonding and π-π stacking. For example, chains along the [100] axis via N–H⋯O bonds () can influence solubility and stability. Pair with Hirshfeld surface analysis to quantify interaction contributions (e.g., % van der Waals vs. hydrogen bonding).

Q. What strategies are effective in designing analogs of this compound for structure-activity relationship (SAR) studies?

- Methodology : Modify substituents on the piperazine or chlorophenyl moieties. In , analogs like N-(4-decylphenyl)piperazine-1-carboxamide were synthesized to probe biological targets (e.g., S1P transport). Use computational tools (e.g., molecular docking) to predict binding affinities, followed by synthesis and in vitro assays (e.g., EC determination).

Q. How can researchers resolve contradictions between experimental spectroscopic data and computational predictions?

- Methodology : For NMR discrepancies, verify solvent effects (e.g., CDCl vs. DMSO-d) and tautomerism. Compare density functional theory (DFT)-calculated chemical shifts with experimental data. If HPLC purity conflicts with mass spectrometry, check for co-eluting impurities using LC-MS ().

Q. What advanced techniques are used to assess the compound’s stability under varying conditions?

- Methodology : Perform accelerated stability studies (40°C/75% RH for 1–3 months) and analyze degradation products via LC-MS. Thermal stability is assessed via TGA/DSC (e.g., in , melting points and decomposition profiles). Solubility studies in biorelevant media (e.g., FaSSIF/FeSSIF) predict in vivo behavior.

Methodological Considerations

- Crystallography : SHELX programs ( ) are critical for refining SC-XRD data. Use SHELXL for high-resolution structures and SHELXD for phase determination in twinned crystals.

- Synthesis Optimization : Screen coupling agents (e.g., HATU vs. EDCI) and solvents (e.g., DMF vs. THF) to improve yields ().

- Safety Compliance : Align with JIS Z 7253:2019 () and TSCA regulations for disposal and transport.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.